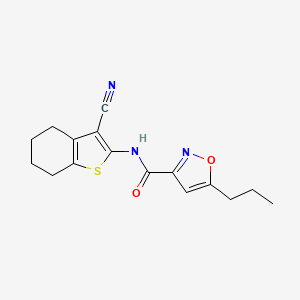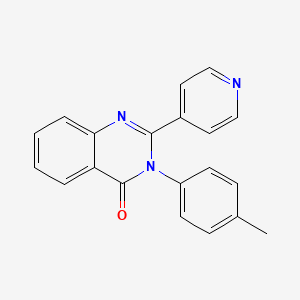![molecular formula C16H26N4O3S B5578798 N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives often involves the coupling reactions of suitable precursors, where functional groups play a crucial role in the formation of the desired compound. For example, derivatives of imidazo[1,2-a]pyridine, a related structure, have been synthesized from coupling reactions involving specific precursors and have demonstrated significant roles in the chemical field, being core fragments of various drug molecules (Chen et al., 2021). Similarly, the urea component in the target compound can be linked to various substituents through reactions that introduce or modify functional groups, further affecting the compound's properties and potential applications.
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction studies, provides detailed insights into the arrangement of atoms within a molecule and the spatial orientation of functional groups. For instance, NMR and quantum chemical studies of N-substituted ureas have elucidated the substituent effect on complex formation, highlighting the significance of intramolecular and intermolecular hydrogen bonding in determining the structure and stability of these compounds (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions that can alter their structure and properties. These reactions include lithiation, which allows for the introduction of different substituents into the molecule, thereby modifying its chemical behavior and potential applications (Smith et al., 2013). The chemical reactivity of urea derivatives is influenced by the presence and position of functional groups, which can dictate the compound's ability to form complexes with other molecules or undergo further chemical transformations.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. For instance, the crystalline structure of urea derivatives, determined through X-ray diffraction studies, reveals the importance of hydrogen bonding in stabilizing the molecular structure and affecting the compound's physical state (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and the ability to participate in specific chemical reactions, are influenced by the compound's molecular structure. For example, the presence of tert-butyl groups can affect the molecule's stability and reactivity, as seen in various synthetic and structural studies of similar compounds (Wellmar, 1998). Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential utility in different applications.
Propiedades
IUPAC Name |
1-tert-butyl-3-(1-pyridin-3-ylsulfonylazepan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-16(2,3)19-15(21)18-13-7-4-5-10-20(12-13)24(22,23)14-8-6-9-17-11-14/h6,8-9,11,13H,4-5,7,10,12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDIGZEJLZXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCCCN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)
![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

